molecular formula C12H17N3O B4659317 N-cyclopentyl-N'-(3-pyridinylmethyl)urea

N-cyclopentyl-N'-(3-pyridinylmethyl)urea

Cat. No. B4659317
M. Wt: 219.28 g/mol
InChI Key: BQTSVORDIOUSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(3-pyridinylmethyl)urea (CPU) is a chemical compound that belongs to the class of pyridylmethylurea derivatives. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which is involved in the regulation of various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. The inhibition of sGC by CPU leads to the reduction of cyclic guanosine monophosphate (cGMP) levels, which results in various biochemical and physiological effects.

Mechanism of Action

The primary mechanism of action of N-cyclopentyl-N'-(3-pyridinylmethyl)urea is the inhibition of sGC, which is a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The binding of NO to the heme moiety of sGC activates the enzyme, leading to the synthesis of cGMP, which activates downstream signaling pathways. However, this compound binds to the heme moiety of sGC and prevents the binding of NO, leading to the inhibition of cGMP synthesis and downstream signaling.
Biochemical and Physiological Effects
The inhibition of sGC by this compound leads to various biochemical and physiological effects, including vasodilation, platelet aggregation inhibition, and neurotransmitter release modulation. The reduction of cGMP levels by this compound leads to the relaxation of smooth muscle cells in blood vessels, resulting in vasodilation and decreased blood pressure. Moreover, this compound has been shown to inhibit platelet aggregation, which is a crucial step in the formation of blood clots. Additionally, this compound has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

The use of N-cyclopentyl-N'-(3-pyridinylmethyl)urea in laboratory experiments has several advantages, including its high potency, selectivity, and stability. Moreover, the synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications. However, the use of this compound in laboratory experiments has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

The potential therapeutic applications of N-cyclopentyl-N'-(3-pyridinylmethyl)urea in various diseases make it an attractive target for future research. Some of the future directions for the research on this compound include the development of more potent and selective sGC inhibitors, the investigation of the mechanism of action of this compound in various physiological processes, and the evaluation of its therapeutic potential in clinical trials. Moreover, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.

Scientific Research Applications

N-cyclopentyl-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. It has been shown to have potent vasodilatory effects in vitro and in vivo, which makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases. Moreover, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting its potential as a therapeutic agent for neurological disorders.

properties

IUPAC Name

1-cyclopentyl-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-11-5-1-2-6-11)14-9-10-4-3-7-13-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTSVORDIOUSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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